2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide
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Overview
Description
2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide is a chemical compound with the molecular formula C9H8Cl3NO2S It is characterized by the presence of three chlorine atoms attached to a benzene ring, a sulfonamide group, and a prop-2-enyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide typically involves the following steps:
Chlorination of Benzene: The benzene ring is chlorinated to introduce chlorine atoms at the 2, 4, and 5 positions. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Sulfonation: The chlorinated benzene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Alkylation: The final step involves the alkylation of the sulfonamide with prop-2-enyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Strict quality control measures are implemented to maintain the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The prop-2-enyl group may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,4,5-trichlorobenzenesulfonamide: Lacks the prop-2-enyl group, resulting in different chemical properties and reactivity.
2,4,6-trichloro-N-prop-2-enylbenzenesulfonamide: Has a chlorine atom at the 6 position instead of the 5 position, leading to variations in its chemical behavior.
2,4-dichloro-N-prop-2-enylbenzenesulfonamide: Contains only two chlorine atoms, affecting its overall reactivity and applications.
Uniqueness
2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide is unique due to the specific arrangement of chlorine atoms and the presence of the prop-2-enyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO2S/c1-2-3-13-16(14,15)9-5-7(11)6(10)4-8(9)12/h2,4-5,13H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSFYBGIXNQMQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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